N-methoxy-N-methylcyclohexanecarboxamide
CAS No.: 80783-98-8
Cat. No.: VC2037954
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80783-98-8 |
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Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | N-methoxy-N-methylcyclohexanecarboxamide |
Standard InChI | InChI=1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
Standard InChI Key | MVBZPHKLBBUMNK-UHFFFAOYSA-N |
SMILES | CN(C(=O)C1CCCCC1)OC |
Canonical SMILES | CN(C(=O)C1CCCCC1)OC |
Basic Identification and Properties
N-methoxy-N-methylcyclohexanecarboxamide is an amide derivative featuring a cyclohexane ring. It belongs to the Weinreb amide family, a class of compounds widely utilized in organic synthesis. The structural arrangement of this compound confers unique reactivity that makes it valuable in various chemical transformations.
Chemical Identity and Physical Properties
The compound can be identified through several standardized chemical descriptors as presented in Table 1:
Parameter | Value |
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IUPAC Name | N-methoxy-N-methylcyclohexanecarboxamide |
CAS Number | 80783-98-8 |
Molecular Formula | C₉H₁₇NO₂ |
Molecular Weight | 171.24 g/mol |
InChI | InChI=1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChIKey | MVBZPHKLBBUMNK-UHFFFAOYSA-N |
SMILES | CN(C(=O)C1CCCCC1)OC |
The physical properties of N-methoxy-N-methylcyclohexanecarboxamide provide insight into its behavior in different environmental conditions and its potential applications in chemical processes. Table 2 presents these key physical properties:
Physical Property | Value |
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Physical State | Colorless oil at room temperature |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 223.1±23.0 °C at 760 mmHg |
Flash Point | 88.7±22.6 °C |
Solubility | Soluble in common organic solvents |
Understanding these physical and chemical properties is essential for handling this compound effectively in laboratory and industrial settings .
Spectroscopic Characterization
Spectroscopic data provides crucial information for confirming the identity and purity of N-methoxy-N-methylcyclohexanecarboxamide. The following spectroscopic parameters have been reported:
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (300 MHz, CDCl₃): δ 3.70 (s, 3H), 3.18 (s, 3H), 2.64-2.72 (m, 1H), 1.73-1.81 (m, 5H), 1.46-1.50 (m, 2H), 1.25-1.28 (m, 3H) .
The NMR spectrum confirms the structural elements of the compound, with signals corresponding to the methoxy group (3.70 ppm), N-methyl group (3.18 ppm), and the cyclohexane ring protons (2.72-1.25 ppm).
Infrared Spectroscopy Data
FT-IR (film): 2931, 2855, 1658 (C=O), 1449, 1177, 1116, 994 cm⁻¹ .
The infrared spectrum reveals characteristic absorption bands, notably the strong carbonyl (C=O) stretching at 1658 cm⁻¹, confirming the amide functionality.
Mass Spectrometry Data
MS m/z (%): 171 (M⁺, 2), 111 (39), 83 (c-C₆H₁₁⁺, 100), 55 (44) .
The mass spectrum shows the molecular ion peak at m/z 171, consistent with the calculated molecular weight, along with characteristic fragmentation patterns that serve as a fingerprint for identification purposes.
Synthesis Methods
The synthesis of N-methoxy-N-methylcyclohexanecarboxamide can be achieved through various routes, depending on the available starting materials and desired reaction conditions.
General Synthetic Approaches
Several methods for synthesizing N-methoxy-N-methylcyclohexanecarboxamide have been reported in the literature. The most common approach involves the reaction of cyclohexanecarboxylic acid with N,O-dimethylhydroxylamine . This reaction typically proceeds through the formation of an activated acyl intermediate, which subsequently undergoes nucleophilic attack by the amine.
Detailed Synthesis Procedure
A well-documented synthesis protocol involves the following steps:
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Preparation of the reaction mixture: A solution of N,O-dimethylhydroxylamine and cyclohexanecarboxylic acid is prepared in dry toluene at 0°C.
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Addition of activating agent: A solution of phosphorus trichloride (PCl₃) in dry toluene is added dropwise to the mixture.
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Reaction completion: The mixture is warmed to room temperature and then stirred at 60°C for approximately 30 minutes.
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Work-up procedure: After cooling, the reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate.
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Purification: The combined organic layers are dried, and the solvent is removed under vacuum. The product is purified by column chromatography to yield N-methoxy-N-methylcyclohexanecarboxamide as a colorless oil with a reported yield of approximately 97% .
An alternative synthetic route involves using S-2-pyridyl thiocarbamate as an intermediate, which also produces N-methoxy-N-methylcyclohexanecarboxamide with good yields .
Reactivity and Chemical Properties
Functional Group Characteristics
N-methoxy-N-methylcyclohexanecarboxamide possesses unique reactivity due to its Weinreb amide functionality. The presence of the N-methoxy group adjacent to the carbonyl creates distinctive electronic properties that influence its chemical behavior.
Reaction Mechanisms
The compound's primary value in organic synthesis stems from its ability to react with various nucleophiles without over-addition. This is attributed to the formation of a stable metal-chelated intermediate during nucleophilic attack on the carbonyl carbon. This chelation prevents further nucleophilic addition until the reaction mixture is quenched, allowing for controlled conversion to ketones, aldehydes, or other carbonyl derivatives .
Applications in Synthetic Chemistry
N-methoxy-N-methylcyclohexanecarboxamide finds extensive applications in organic synthesis as a versatile intermediate.
Role in Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the preparation of ketones. It offers several advantages over traditional methods:
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Prevention of over-addition: The formation of a stable tetrahedral intermediate prevents multiple additions of nucleophiles.
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Selective reactivity: The compound can be selectively converted to various functional groups depending on the reagents used.
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Compatibility with various reagents: It demonstrates compatibility with a wide range of organometallic reagents, including Grignard reagents and organolithium compounds.
Medicinal Chemistry Applications
In the field of medicinal chemistry, N-methoxy-N-methylcyclohexanecarboxamide serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural analogs have been investigated for potential antimicrobial properties, suggesting possible applications in drug development.
Analytical Methods for Identification and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the quantitative analysis of N-methoxy-N-methylcyclohexanecarboxamide. These techniques allow for the separation and detection of the compound with high sensitivity and selectivity.
Spectroscopic Methods
In addition to the spectroscopic data mentioned earlier, various analytical techniques such as UV-Vis spectroscopy and mass spectrometry can be utilized for the identification and quantification of N-methoxy-N-methylcyclohexanecarboxamide in complex matrices .
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